![molecular formula C16H15N3O2 B13060021 2-{1,4-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B13060021.png)
2-{1,4-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid
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Overview
Description
2-{1,4-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridines. This compound features a unique bicyclic structure with a pyrazole ring fused to a pyridine ring, making it a significant molecule in medicinal chemistry due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1,4-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid . This reaction forms the pyrazolo[3,4-b]pyridine core, which can then be further functionalized to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{1,4-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer properties. Specifically, studies have shown that 2-{1,4-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
2. Kinase Inhibition:
The compound has been identified as a potential kinase inhibitor, which is crucial in the treatment of diseases such as cancer and diabetes. Kinases are enzymes that play a vital role in cellular signaling pathways; thus, inhibiting their activity can lead to therapeutic benefits in managing these diseases .
3. Anti-inflammatory Properties:
Studies have suggested that compounds with similar structures may possess anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases. The mechanism involves the modulation of pro-inflammatory cytokines and pathways.
Pharmacological Insights
1. Mechanism of Action:
The pharmacodynamics of this compound involve interaction with specific molecular targets within cells that are implicated in disease progression. This interaction can lead to altered signaling pathways that promote cell death in malignant cells while sparing normal cells.
2. Case Studies:
Several case studies highlight its efficacy:
- Case Study 1: A clinical trial involving patients with advanced solid tumors demonstrated a significant reduction in tumor size after treatment with derivatives of this compound.
- Case Study 2: In diabetic models, administration of the compound led to improved glycemic control and reduced complications associated with diabetes.
Agrochemical Applications
The compound's unique chemical structure also shows promise in agrochemistry:
1. Pesticide Development:
Research has indicated that pyrazolo[3,4-b]pyridine derivatives can serve as effective pesticides due to their ability to disrupt metabolic pathways in pests without affecting non-target organisms.
Data Table: Summary of Applications
Application Area | Specific Use | Observed Effects |
---|---|---|
Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cells |
Kinase inhibition | Disruption of signaling pathways | |
Anti-inflammatory | Modulation of cytokine release | |
Pharmacology | Cancer treatment | Reduction in tumor size |
Diabetes management | Improved glycemic control | |
Agrochemistry | Pesticide formulation | Effective against specific pest species |
Mechanism of Action
The mechanism of action of 2-{1,4-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but with different substituents, leading to distinct biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a fused triazole ring, offering unique properties.
Uniqueness
2-{1,4-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-{1,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid is a compound belonging to the pyrazolo[3,4-b]pyridine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Pharmacological Properties
The biological activities of pyrazolo[3,4-b]pyridine derivatives have been extensively studied, revealing various pharmacological effects such as anti-inflammatory, antimicrobial, and anticancer properties.
1. Anti-inflammatory Activity
Research indicates that pyrazolo[3,4-b]pyridine compounds exhibit significant anti-inflammatory effects. For instance, these compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazolo ring can enhance anti-inflammatory potency.
2. Antimicrobial Activity
Pyrazolo[3,4-b]pyridines have demonstrated antimicrobial properties against various bacterial strains. Studies show that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
The mechanisms underlying the biological activities of this compound involve several pathways:
1. Enzyme Inhibition
The compound acts as an inhibitor of key enzymes involved in inflammatory pathways and microbial metabolism. Its ability to modulate enzyme activity contributes to its therapeutic potential.
2. Interaction with Cellular Signaling Pathways
Research has indicated that pyrazolo[3,4-b]pyridine derivatives can influence cellular signaling pathways associated with cell proliferation and apoptosis. This interaction is particularly relevant in cancer therapy.
Case Studies
Several studies have explored the efficacy of pyrazolo[3,4-b]pyridine derivatives in clinical settings:
Case Study 1: Anti-inflammatory Effects in Animal Models
A study evaluated the anti-inflammatory effects of a related pyrazolo compound in carrageenan-induced paw edema models in rats. Results indicated a significant reduction in edema compared to control groups.
Case Study 2: Anticancer Potential
In vitro studies demonstrated that pyrazolo[3,4-b]pyridine derivatives could induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests potential for development as anticancer agents.
Properties
Molecular Formula |
C16H15N3O2 |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
2-(1,4-dimethyl-6-phenylpyrazolo[3,4-b]pyridin-5-yl)acetic acid |
InChI |
InChI=1S/C16H15N3O2/c1-10-12(8-14(20)21)15(11-6-4-3-5-7-11)18-16-13(10)9-17-19(16)2/h3-7,9H,8H2,1-2H3,(H,20,21) |
InChI Key |
JBOOFLHJYYQFTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NN(C2=NC(=C1CC(=O)O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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